Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate
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Overview
Description
Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H19NO2. It is a cyclohexane derivative, characterized by the presence of an amino group, two methyl groups, and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 5-amino-2,2-dimethylcyclohexanone with methanol in the presence of an acid catalyst to form the ester group. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2-methylcyclohexane-1-carboxylate
- Methyl 5-amino-2,2-diethylcyclohexane-1-carboxylate
- Methyl 5-amino-2,2-dimethylcyclopentane-1-carboxylate
Uniqueness
Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate is unique due to the presence of two methyl groups on the cyclohexane ring, which influences its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-10(2)5-4-7(11)6-8(10)9(12)13-3/h7-8H,4-6,11H2,1-3H3 |
InChI Key |
FOEUPILNBNWENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1C(=O)OC)N)C |
Origin of Product |
United States |
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